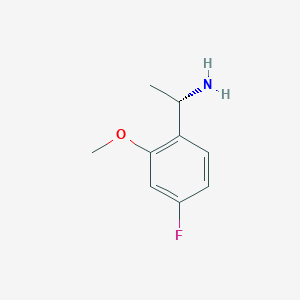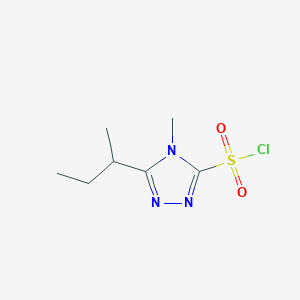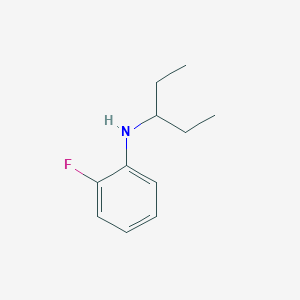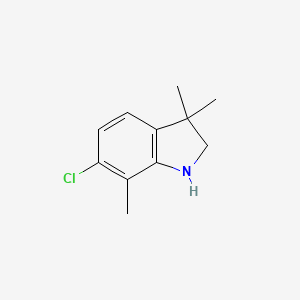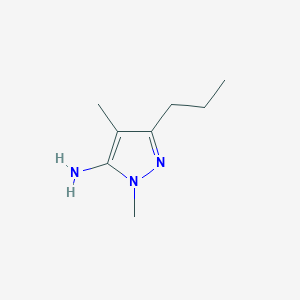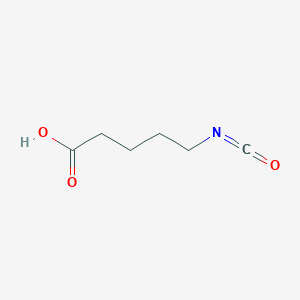
5-Isocyanatopentanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isocyanatopentanoicacid is an organic compound characterized by the presence of an isocyanate group (-N=C=O) attached to a pentanoic acid backbone. This compound is part of the isocyanate family, known for their high reactivity and versatility in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Isocyanatopentanoicacid can be synthesized through the reaction of pentanoic acid with phosgene (COCl2) in the presence of a base. The reaction proceeds via the formation of an intermediate carbamoyl chloride, which subsequently decomposes to yield the isocyanate .
Industrial Production Methods
Industrial production of this compound typically involves the phosgenation of pentanoic acid derivatives. This process requires stringent safety measures due to the hazardous nature of phosgene .
Analyse Des Réactions Chimiques
Types of Reactions
5-Isocyanatopentanoicacid undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with alcohols to form urethanes.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Substitution: Reacts with amines to form ureas.
Common Reagents and Conditions
Alcohols: React under mild conditions to form urethanes.
Water: Reacts readily, often catalyzed by tertiary amines.
Amines: React to form substituted ureas.
Major Products
Urethanes: Formed from reactions with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Substituted Ureas: Formed from reactions with amines.
Applications De Recherche Scientifique
5-Isocyanatopentanoicacid has diverse applications in scientific research:
Chemistry: Used in the synthesis of polyurethanes and other polymers.
Biology: Investigated for its potential as a fluorescent probe in biological systems.
Medicine: Explored for its antifungal and anticancer properties.
Industry: Utilized in the production of coatings, adhesives, and foams .
Mécanisme D'action
The mechanism of action of 5-Isocyanatopentanoicacid involves its high reactivity towards nucleophiles. The isocyanate group reacts with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity underlies its potential use in antifungal and anticancer therapies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl Isocyanate: Similar in reactivity but more volatile and toxic.
Phenyl Isocyanate: Aromatic counterpart with different reactivity patterns.
Hexamethylene Diisocyanate: Used in polymer production, similar reactivity but different applications.
Uniqueness
5-Isocyanatopentanoicacid is unique due to its specific structure, which combines the reactivity of the isocyanate group with the properties of the pentanoic acid backbone. This combination makes it particularly useful in specialized applications such as the synthesis of specific polymers and biological probes .
Propriétés
Formule moléculaire |
C6H9NO3 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
5-isocyanatopentanoic acid |
InChI |
InChI=1S/C6H9NO3/c8-5-7-4-2-1-3-6(9)10/h1-4H2,(H,9,10) |
Clé InChI |
CUFRGDUIEYIOMZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCN=C=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


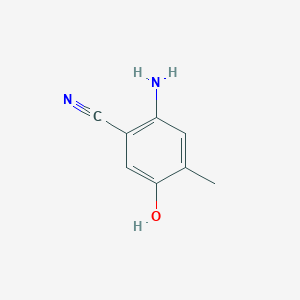


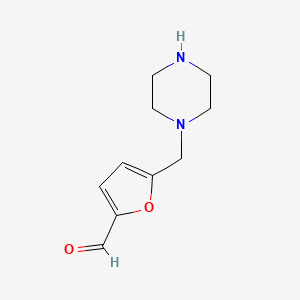
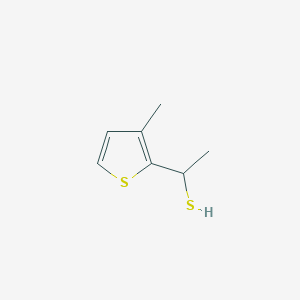

![(2-Methoxyethyl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B15272495.png)


